molecular formula C15H12O5 B13741680 5,7,3'-Trihydroxyflavanone CAS No. 104732-07-2

5,7,3'-Trihydroxyflavanone

Cat. No.: B13741680
CAS No.: 104732-07-2
M. Wt: 272.25 g/mol
InChI Key: NJWJQMLMBXIOJW-UHFFFAOYSA-N
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Description

5,7,3'-Trihydroxyflavanone is a bioactive flavonoid of significant interest in pharmacological and biochemical research. Scientifically, it is recognized for its potent antiproliferative properties and its role in inducing the intrinsic mitochondrial apoptotic cascade in various cell models . Its mechanism of action is associated with the triggering of cytosolic reactive oxygen species (ROS) generation and the subsequent activation of the downstream ASK1/JNK stress-activated signaling pathway, which promotes programmed cell death . Furthermore, research indicates that this compound can induce cell cycle arrest at the G1 phase. This effect is mediated through the downregulation of key cyclins and cyclin-dependent kinases (CDKs), coupled with the upregulation of cell cycle inhibitors p21Cip1 and p27Kip1 . It also demonstrates a time- and dose-dependent ability to modulate the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax while decreasing the anti-apoptotic Bcl-2 . Beyond its anticancer activities, this compound is investigated for its broad anti-inflammatory and antimicrobial potential, which is a characteristic shared by many flavonoids . It is a ubiquitous compound, notably abundant in citrus fruits, and serves as an active constituent in the peel of tangerine (Citrus reticulata) and sweet orange (Citrus sinensis) . This product is provided for laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104732-07-2

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

5,7-dihydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-9-3-1-2-8(4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2

InChI Key

NJWJQMLMBXIOJW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC=C3)O

Origin of Product

United States

Occurrence and Isolation Methodologies for Flavanones Relevant to 5,7,3 Trihydroxyflavanone Research

Natural Sources of Flavanone (B1672756) Compounds

Flavanones are secondary metabolites found in a variety of plants, where they contribute to the plant's defense mechanisms and pigmentation. nih.govcambridge.org They are particularly abundant in citrus fruits, but are also found in various other medicinal plants and herbs. nih.govmdpi.comencyclopedia.pub

The primary sources of flavanones are fruits of the Citrus genus, including oranges, grapefruits, lemons, and tangerines. nih.govusda.gov In these fruits, flavanones are present in all parts, with the peel and seeds often containing higher concentrations than the juice or pulp. mdpi.comencyclopedia.pub For instance, sweet oranges (Citrus sinensis) are rich in hesperidin (B1673128) and narirutin, while sour oranges (Citrus aurantium) are characterized by high levels of neohesperidin (B1678168) and naringin (B1676962). usda.gov The type and concentration of flavanones can vary significantly between different species and even varieties of citrus fruits. mdpi.com

Beyond citrus, flavanones are found in a range of medicinal plants. For example, 7-O-methyleriodictyol has been isolated from Artemisia monosperma. nih.gov The genus Galium is another source, with a novel flavanone glucoside, 5,7,3'-trihydroxy-flavanone-4'-O-β-D-glucopyranoside, being isolated from Galium fissurense. tandfonline.com Additionally, flavanones and their derivatives have been identified in plants like Elsholtzia splendens. scispace.com The distribution of these compounds is widespread, and they often coexist with other classes of flavonoids, such as flavones and flavonols. nih.govscienceopen.com

Below is a table summarizing the occurrence of some notable flavanones in various plant sources.

Flavanone CompoundNatural Source(s)Plant Part(s)
HesperidinSweet Oranges (Citrus sinensis)Peel, Juice
NarirutinSweet Oranges (Citrus sinensis)Peel, Juice
NaringinSour Oranges (Citrus aurantium), GrapefruitPeel, Juice
NeohesperidinSour Oranges (Citrus aurantium)Peel, Juice
7-O-MethyleriodictyolArtemisia monospermaNot specified
5,7,3'-Trihydroxyflavanone-4'-O-β-D-glucopyranosideGalium fissurenseHerb

Advanced Chromatographic and Extraction Techniques for Flavanone Isolation

The isolation of flavanones from their natural sources is a critical step for their characterization and further research. A variety of extraction and chromatographic techniques, ranging from traditional to modern, are employed for this purpose.

Extraction Techniques:

Traditional methods for extracting flavonoids include maceration, reflux, and Soxhlet extraction. nih.gov While straightforward, these methods can be time-consuming and require large volumes of organic solvents. nih.gov

To overcome these limitations, several advanced extraction techniques have been developed, offering higher efficiency, reduced solvent consumption, and shorter extraction times. These include:

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves to disrupt plant cell walls, enhancing solvent penetration and extraction yield. nih.govresearchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. nih.govuva.es This method is advantageous for its selectivity and the ease of solvent removal. uva.es

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction, ASE uses elevated temperatures and pressures to increase the efficiency and speed of extraction. nih.govmdpi.com

The choice of extraction method often depends on the specific flavanone and the plant material being processed. researchgate.net

Chromatographic Techniques:

Following extraction, chromatographic methods are essential for the separation and purification of individual flavanones from the complex extract.

Column Chromatography: This is a fundamental technique used for the initial fractionation of extracts. Various stationary phases can be used, including silica (B1680970) gel, polyamide, and Sephadex. scispace.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and quantification of flavanones. nih.govoup.com Reversed-phase columns, such as C18, are commonly used with mobile phases typically consisting of methanol (B129727) or acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid to improve peak shape. oup.com HPLC can be coupled with various detectors, including UV-Vis and mass spectrometry (MS), for enhanced detection and structural elucidation. scispace.com

Preparative HPLC (P-HPLC): For obtaining larger quantities of pure compounds for further studies, preparative HPLC is employed. scispace.com

Supercritical Fluid Chromatography (SFC): SFC is an alternative to LC that uses a supercritical fluid as the mobile phase. uva.es It can offer advantages in terms of speed and reduced organic solvent consumption. uva.es

The following table provides a comparative overview of different advanced extraction and chromatographic techniques used for flavanone isolation.

TechniquePrincipleAdvantages
Extraction
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to disrupt cell walls.Increased efficiency, reduced time. nih.govresearchgate.net
Microwave-Assisted Extraction (MAE)Utilizes microwave energy for rapid heating.Faster extraction, higher yields. nih.govresearchgate.net
Supercritical Fluid Extraction (SFE)Employs a supercritical fluid as a solvent.High selectivity, environmentally friendly. nih.govuva.es
Accelerated Solvent Extraction (ASE)Uses high temperature and pressure.Fast and efficient. nih.govmdpi.com
Chromatography
High-Performance Liquid Chromatography (HPLC)High-pressure separation on a stationary phase.High resolution and sensitivity. nih.govoup.com
Supercritical Fluid Chromatography (SFC)Uses a supercritical fluid as the mobile phase.Faster analysis, less organic solvent. uva.es

Biosynthesis of Flavanones: Pathways and Enzymology Relevant to 5,7,3 Trihydroxyflavanone

General Phenylpropanoid Pathway in Flavanone (B1672756) Precursor Formation

The journey to synthesizing flavanones begins with the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for producing a wide array of phenolic compounds. nih.gov This pathway utilizes the aromatic amino acid phenylalanine, which is initially derived from the shikimate pathway. nih.govresearchgate.net

The key steps in the general phenylpropanoid pathway that lead to the formation of flavanone precursors are:

Deamination of Phenylalanine: The first committed step is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) , which removes an amino group from phenylalanine to produce cinnamic acid. nih.gov

Hydroxylation: Cinnamic acid is then hydroxylated at the para position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid. nih.gov

Activation: Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. nih.gov This activated molecule serves as a crucial precursor for flavonoid biosynthesis.

These initial steps are common for the biosynthesis of various phenylpropanoids, including flavonoids, lignins, and stilbenes. nih.gov

Key Enzymes and Substrate Specificities in Flavanone Biosynthesis, including Flavanone 3-Hydroxylase (F3H)

The formation of the flavanone core structure and its subsequent modification to yield 5,7,3'-trihydroxyflavanone involves several key enzymes with specific substrate preferences.

Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI):

The first committed step in the flavonoid-specific pathway is catalyzed by chalcone synthase (CHS) . nih.gov This enzyme performs a stepwise condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, specifically naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). oup.comoup.com

Following its synthesis, naringenin chalcone undergoes a stereospecific cyclization reaction to form the corresponding flavanone. This crucial isomerization is catalyzed by chalcone isomerase (CHI) , which facilitates the closure of the C-ring to produce (2S)-naringenin (5,7,4'-trihydroxyflavanone). oup.comoup.comwikipedia.org While this cyclization can occur spontaneously in vitro, CHI is essential for efficient and stereospecific flavanone formation in vivo. oup.comnih.gov

Hydroxylation to form this compound:

To arrive at this compound, the naringenin molecule must undergo hydroxylation at the 3'-position of the B-ring. This reaction is catalyzed by flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase. F3'H introduces a hydroxyl group onto the B-ring of flavanones, converting naringenin into eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone).

The formation of this compound specifically would require a different precursor chalcone or subsequent enzymatic modifications. The direct precursor to this compound is 3',4',2',4',6'-pentahydroxychalcone, which is then cyclized by CHI. The 3'-hydroxylation is introduced earlier in the pathway, at the level of p-coumaroyl-CoA, by a specific hydroxylase to form caffeoyl-CoA. Caffeoyl-CoA and three molecules of malonyl-CoA are then condensed by CHS to form eriodictyol chalcone, which is subsequently isomerized by CHI to form eriodictyol. The removal of the 4'-hydroxyl group to yield this compound is not a commonly described step in the canonical flavonoid biosynthesis pathway. Therefore, the direct biosynthesis of this compound from a common precursor like naringenin is less straightforward and may involve alternative enzymatic activities or pathways that are not as well-characterized.

Flavanone 3-Hydroxylase (F3H):

Another critical enzyme in the modification of flavanones is flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase. mdpi.comnih.gov F3H catalyzes the hydroxylation of flavanones at the 3-position of the C-ring, converting flavanones into dihydroflavonols. mdpi.comnih.gov For instance, F3H converts naringenin to dihydrokaempferol (B1209521) and eriodictyol to dihydroquercetin (taxifolin). nih.govfrontiersin.org These dihydroflavonols are key intermediates for the synthesis of other flavonoid classes like flavonols and anthocyanins. oup.com

Table 1: Key Enzymes in Flavanone Biosynthesis

EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Phenylalanine ammonia-lyasePALDeaminationPhenylalanineCinnamic acid
Cinnamate 4-hydroxylaseC4HHydroxylationCinnamic acidp-Coumaric acid
4-coumarate:CoA ligase4CLCoA ligationp-Coumaric acidp-Coumaroyl-CoA
Chalcone synthaseCHSCondensationp-Coumaroyl-CoA, Malonyl-CoANaringenin chalcone
Chalcone isomeraseCHIIsomerizationNaringenin chalconeNaringenin
Flavonoid 3'-hydroxylaseF3'HHydroxylationNaringeninEriodictyol
Flavanone 3-hydroxylaseF3HHydroxylationNaringenin, EriodictyolDihydrokaempferol, Dihydroquercetin

Regulation of Flavanone Biosynthetic Pathways

The biosynthesis of flavanones is a tightly regulated process, controlled at the transcriptional level. The expression of the genes encoding the biosynthetic enzymes is orchestrated by a complex interplay of transcription factors, primarily belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. nih.govmdpi.com These transcription factors often form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthesis genes, thereby activating or repressing their transcription. mdpi.com

The regulation can be divided into early and late biosynthetic genes. mdpi.com The genes encoding CHS, CHI, and F3H are considered early biosynthetic genes and are often regulated by a distinct set of transcription factors compared to the late biosynthetic genes, which are involved in the production of more complex flavonoids like anthocyanins. mdpi.com

Furthermore, the flavonoid biosynthetic pathway is responsive to various developmental and environmental cues. Factors such as light (including UV-B radiation), temperature, nutrient availability, and pathogen attack can influence the expression of the regulatory and structural genes, leading to changes in the accumulation of specific flavonoids. nih.govresearchgate.netsci-hub.se For instance, the expression of F3H has been shown to be induced by UV-B radiation and drought stress, suggesting a role for its products in stress mitigation. researchgate.net Plant hormones such as jasmonic acid and salicylic (B10762653) acid also play a role in regulating the expression of flavonoid biosynthetic genes. frontiersin.org This intricate regulatory network allows plants to dynamically control the production of flavanones and other flavonoids in response to their specific needs.

Advanced Spectroscopic and Analytical Characterization in 5,7,3 Trihydroxyflavanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of flavonoids like 5,7,3'-Trihydroxyflavanone. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the molecular skeleton. scispace.com

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum typically shows characteristic signals for the flavanone (B1672756) core. The protons on the A-ring, being meta-coupled, appear as distinct signals. The C-ring protons (H-2, H-3ax, H-3eq) form a characteristic AMX spin system, providing key structural information. The protons on the B-ring exhibit splitting patterns that depend on their substitution.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. ukm.my The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbonyl carbons, oxygenated aromatic carbons, and other specific carbon types within the flavanone structure. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. nih.gov

COSY experiments establish proton-proton correlations, helping to identify adjacent protons and map out spin systems within the molecule.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different fragments of the molecule and confirming the placement of substituents on the flavonoid skeleton. scispace.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Chemical shifts (δ) are expressed in ppm. Data is representative and may vary based on the solvent and experimental conditions.)

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, multiplicity, J in Hz)
2~79.5~5.35 (dd, 12.5, 3.0)
3~43.0~3.05 (dd, 17.0, 12.5), ~2.80 (dd, 17.0, 3.0)
4~197.0-
4a~102.5-
5~164.5-
6~96.0~6.05 (d, 2.0)
7~167.5-
8~95.0~5.95 (d, 2.0)
1'~139.0-
2'~108.0~6.85 (d, 2.0)
3'~158.0-
4'~114.5~6.75 (dd, 8.0, 2.0)
5'~115.5~6.90 (d, 8.0)
6'~119.0~6.80 (d, 2.0)

Mass Spectrometry (MS) and High-Resolution MS for Molecular Formula Confirmation and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. ekb.eg For this compound, MS is critical for confirming its molecular formula (C₁₅H₁₂O₅).

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental composition, distinguishing this compound from other isobaric compounds. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the parent ion, characteristic product ions are generated. These fragmentation patterns provide valuable structural information, particularly regarding the substitution pattern of the hydroxyl groups on the flavonoid rings. For instance, Retro-Diels-Alder (RDA) fragmentation is a common pathway for flavonoids, providing key information about the A and B rings. nih.gov The molecular ion for a trihydroxyflavanone is typically observed at an m/z of 273 [M+H]⁺ in positive ion mode. nih.gov

MS-based techniques are also central to metabolite profiling, which involves the comprehensive analysis of metabolites in a biological system. nih.govnih.gov When studying the metabolism of this compound, MS can identify and quantify its various metabolic products, such as glucuronidated or sulfated conjugates, in biological samples like plasma or urine.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₂O₅
Exact Mass272.0685
Monoisotopic Mass272.0685 Da
Measured m/z [M+H]⁺~273.0758
Measured m/z [M-H]⁻~271.0612

Chromatographic Methods (e.g., LC-MS/MS, HPLC) for Purity Assessment and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex mixtures, such as plant extracts or biological samples.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids. mdpi.com A typical HPLC system for this compound analysis would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous acidic solution (like water with formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.comresearchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for quantification based on the compound's absorbance at its specific maximum wavelength (λmax). researchgate.net HPLC is a robust method for assessing the purity of a sample by separating the target compound from impurities and degradation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the powerful separation capabilities of LC with the sensitive and selective detection of MS. nih.govbibliotekanauki.pl This hyphenated technique is the gold standard for the quantification of this compound, especially at low concentrations in complex biological matrices. ekb.egnih.gov The use of Multiple Reaction Monitoring (MRM) in triple quadrupole mass spectrometers provides exceptional selectivity and sensitivity for quantitative analysis. nih.gov

Table 3: Representative HPLC Method Parameters for this compound Analysis

ParameterDescription
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A time-programmed gradient from a higher percentage of A to a higher percentage of B
Flow Rate ~1.0 mL/min
Column Temperature ~25-30 °C
Detection DAD or UV-Vis at λmax (~290 nm and ~330 nm)
Injection Volume 10-20 µL

Structure Activity Relationship Sar Studies of 5,7,3 Trihydroxyflavanone and Its Derivatives

Influence of Hydroxyl Group Positions on Biological Activities (e.g., Antioxidant, Anti-inflammatory, Cytotoxicity)

The arrangement of hydroxyl (-OH) groups on the flavanone (B1672756) core is a primary determinant of its biological efficacy. The antioxidant activity of flavonoids is significantly influenced by the number and location of these groups, which are capable of donating a hydrogen atom to scavenge free radicals. The anti-inflammatory and cytotoxic effects are also closely tied to the hydroxylation pattern, which affects interactions with cellular targets.

Antioxidant Activity:

The antioxidant capacity of flavanones is largely attributed to the presence of hydroxyl groups, particularly on the B-ring. A catechol moiety (two hydroxyl groups adjacent to each other) on the B-ring, such as at the 3' and 4' positions, is known to confer potent antioxidant activity. While 5,7,3'-trihydroxyflavanone does not possess a catechol group, the hydroxyl group at the 3' position on the B-ring still contributes to its radical scavenging ability. The 5- and 7-hydroxyl groups on the A-ring also play a role, although to a lesser extent than B-ring hydroxylation. The 5-hydroxyl group can form a hydrogen bond with the adjacent carbonyl group at position 4, which can influence the electronic properties and, consequently, the antioxidant potential of the molecule.

Flavanone DerivativeHydroxyl Group PositionsRelative Antioxidant Activity
Naringenin (B18129)5, 7, 4'Moderate
Eriodictyol (B191197)5, 7, 3', 4'High
This compound 5, 7, 3' Moderate to High
Pinocembrin5, 7Low to Moderate

This table provides a generalized comparison based on established SAR principles for flavanones.

Anti-inflammatory Activity:

The anti-inflammatory properties of flavonoids are often linked to their ability to inhibit enzymes and signaling pathways involved in the inflammatory response. The position of hydroxyl groups is critical for these interactions. For instance, the presence of hydroxyl groups at positions 5 and 7 on the A-ring is a common feature in many anti-inflammatory flavonoids. The 3'-hydroxyl group on the B-ring also contributes to this activity. Studies on various flavones have indicated that hydroxylation at the 3' and 4' positions of the B-ring enhances anti-inflammatory effects by promoting the suppression of pro-inflammatory mediators.

Cytotoxicity:

The cytotoxic activity of flavonoids against cancer cell lines is also highly dependent on their structure. The pattern of hydroxylation on the B-ring can influence the degree of cytotoxicity. For example, in some flavonoid classes, ortho-dihydroxylation (e.g., 3' and 4' positions) has been shown to be more cytotoxic than meta-dihydroxylation. The presence of the 5,7-dihydroxy substitution on the A-ring is also considered a structural requirement for the potent cytotoxic activity of some flavonoids. While specific data for this compound is limited, the presence of these key hydroxyl groups suggests a potential for cytotoxic activity. The cytotoxic action of flavonoid derivatives is known to be dependent on the hydroxyl group position and any substitutions. nih.gov

Impact of O-Methylation and Glycosylation on Bioactivity and Bioavailability in Experimental Models

Modification of the hydroxyl groups through O-methylation (addition of a methyl group) or glycosylation (addition of a sugar moiety) can significantly alter the physicochemical properties of this compound, thereby affecting its bioactivity and bioavailability.

O-Methylation:

O-methylation of flavonoids can enhance their metabolic stability and membrane permeability, which often leads to improved oral bioavailability. malariaworld.orgresearchgate.net Methylated flavonoids are generally more lipophilic than their hydroxylated counterparts, facilitating their absorption across the intestinal wall. ekb.eg In terms of bioactivity, methylation can sometimes increase or decrease the pharmacological effects depending on the specific activity and the position of methylation. For instance, some studies have shown that methylation can enhance the anti-inflammatory and anticancer activities of flavonoids. researchgate.netresearchgate.net It is believed that methylated flavonoids may be more resistant to enzymatic degradation in the liver. biosynth.com

ModificationEffect on LipophilicityEffect on Metabolic StabilityPotential Impact on Bioavailability
O-Methylation Increased Increased Enhanced
Glycosylation Decreased Variable Variable

This table illustrates the general effects of O-methylation and glycosylation on the properties of flavonoids.

Glycosylation:

Glycosylation, the attachment of a sugar molecule to the flavonoid backbone, generally increases the water solubility of the compound. uni.lumedchemexpress.com This modification can have a variable impact on bioavailability. Some flavonoid glycosides are readily absorbed in the small intestine, while others, particularly those with a rhamnose sugar moiety, may pass to the colon where they are hydrolyzed by the gut microbiota before the aglycone (the non-sugar part) is absorbed. nih.govdergipark.org.tr The position of glycosylation also matters; for example, 7-O-glycosylation can affect the antioxidant activity of the flavonoid. unpad.ac.id While glycosylation can improve stability and solubility, the bioactivity of the glycoside is often lower than that of the corresponding aglycone. unpad.ac.id However, the enhanced bioavailability can sometimes compensate for the reduced intrinsic activity.

Conformational Analysis and Molecular Docking Studies for Target Binding Prediction

Computational methods such as conformational analysis and molecular docking are powerful tools for predicting how this compound and its derivatives might interact with biological targets at a molecular level.

Conformational Analysis:

The flavanone structure is not planar, and the C-ring can adopt different conformations. The B-ring is attached to the C-ring at the C2 position, and its orientation relative to the rest of the molecule is a key determinant of its interaction with target proteins. Conformational analysis helps to identify the most stable three-dimensional structures of the molecule, which are likely to be the biologically active conformations. These studies can reveal the spatial arrangement of the hydroxyl groups and other functional groups, providing insights into how the molecule can fit into the binding site of a protein.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method allows researchers to visualize the binding mode and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For example, in a study on 7,3´,4´-trihydroxyflavanone, molecular docking was used to investigate its potential as an antimalarial drug. The study identified several potential protein targets in Plasmodium falciparum with which the flavanone could interact, suggesting multiple modes of action. malariaworld.org Such in silico approaches can guide the design of new derivatives with improved binding affinity and selectivity for a particular target. By understanding these interactions, it is possible to predict the biological activity of this compound and its derivatives against various enzymes and receptors involved in different diseases.

Computational MethodPurposeKey Insights
Conformational Analysis To determine the stable 3D structures of the molecule.Provides information on the spatial arrangement of functional groups.
Molecular Docking To predict the binding mode of the molecule to a protein target.Identifies key intermolecular interactions (e.g., hydrogen bonds) and predicts binding affinity.

Metabolic Transformations of Flavanones in Experimental Systems Relevant to 5,7,3 Trihydroxyflavanone

Phase I Biotransformation Pathways (e.g., Hydroxylation, Demethylation) in in vitro Liver Microsomal Systems

Hydroxylation: This is a primary Phase I modification for flavanones. Studies using rat and human liver microsomes have shown that the position and number of existing hydroxyl groups on the flavanone (B1672756) nucleus significantly influence the pattern of further hydroxylation. nih.govnih.gov For flavanones with a single or no hydroxyl group on the B-ring, hydroxylation commonly occurs at the C-3' and C-4' positions of the B-ring and the C-6 and C-8 positions of the A-ring. nih.govbenthamdirect.com The presence of multiple hydroxyl groups on the B-ring may inhibit further hydroxylation. nih.gov In some cases, oxidation of flavanones can lead to the formation of hydroxylated derivatives and open-ring compounds. mdpi.com

Demethylation: O-demethylation is another key Phase I reaction for methoxylated flavanones. Liver microsomes can efficiently demethylate methoxy (B1213986) groups, converting them into hydroxyl groups. This reaction has been observed to occur at the C-4' and C-7 positions. nih.govbenthamdirect.com For instance, 4'-methoxyflavone (B190367) is readily O-demethylated to its corresponding 4'-hydroxy analog. nih.gov

In addition to these reactions, other Phase I transformations observed in rat liver microsomes include the desaturation of the C-ring to form the corresponding flavone (B191248) and the cleavage of the B-ring. researchgate.net

Table 1: Summary of Phase I Biotransformation of Flavanones in Liver Microsomes

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation, Methylation)

Phase II metabolism involves the conjugation of the parent flavonoid or its Phase I metabolites with endogenous molecules. uomus.edu.iqresearchgate.net These reactions significantly increase the water solubility of the compounds, facilitating their excretion from the body. uomus.edu.iq

Glucuronidation: This is a major Phase II pathway for flavonoids, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org The reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a hydroxyl group on the flavanone. wikipedia.org For flavanones and related flavonoids, glucuronidation occurs preferentially at the C-7 hydroxyl group on the A-ring, and also at the C-3' and C-4' positions on the B-ring. nih.govnih.gov The presence of hydroxyl groups at C-5 and/or C-7 tends to improve the rate of glucuronidation by certain UGT isoforms.

Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). researchgate.net Similar to glucuronidation, sulfation for flavonoids commonly targets the C-7 and C-4' hydroxyl positions. nih.gov The relative contribution of sulfation and glucuronidation can depend on the flavonoid concentration; at lower concentrations, sulfation may be the dominant pathway, while glucuronidation prevails at higher concentrations. nih.gov The addition of a sulfate (B86663) group increases the polarity of the flavonoid. mdpi.com

Methylation: O-methylation is a conjugation reaction where a methyl group is transferred from S-adenosyl-l-methionine (SAM) to a hydroxyl group, catalyzed by O-methyltransferases (OMTs). nih.gov This modification can occur at various positions, including the 3'-, 5'-, and 7-hydroxyl groups. nih.gov Unlike glucuronidation and sulfation, methylation does not significantly increase water solubility. uomus.edu.iq However, it can increase metabolic stability and improve intestinal absorption of flavonoids. acs.orgmdpi.com

Table 2: Summary of Phase II Conjugation Pathways for Flavanones

Enzymatic Systems Involved in Flavanone Metabolism (e.g., Cytochrome P450 Isozymes, UDP-glucuronosyltransferases)

The metabolism of flavanones is orchestrated by specific families of enzymes primarily located in the liver. nih.govfrontiersin.org

Cytochrome P450 (CYP) Isozymes: This superfamily of enzymes is the primary driver of Phase I oxidative metabolism. nih.gov Several CYP isozymes are involved in the hydroxylation and demethylation of flavanones and related flavones. nih.gov For example, CYP1A2 has been identified as playing a prominent role in the demethylation of certain compounds, while CYP3A4 is responsible for hydroxylation. nih.gov CYP2A6 has been shown to be a major enzyme in catalyzing 3'- and 4'-hydroxylations of flavone. nih.gov The CYP1A isozymes are considered the main enzymes involved in the hydroxylation of flavonoids. nih.gov

UDP-glucuronosyltransferases (UGTs): UGTs are the key enzymes in Phase II glucuronidation and are arguably the most important enzymes in conjugative metabolism. wikipedia.orgyoutube.com They belong to two main families, UGT1 and UGT2. frontiersin.org Specific isoforms show regioselectivity for different hydroxyl positions on the flavanone structure. nih.gov For instance, UGT1A1, UGT1A8, and UGT1A9 are important isoforms for the glucuronidation of a wide range of flavonoids. UGT1A9 often exhibits high activity, while UGT1A1 and UGT1A3 also contribute significantly to the glucuronidation of various flavanones. nih.gov

Other Enzymatic Systems:

Sulfotransferases (SULTs): These cytosolic enzymes are responsible for sulfation. Key isoforms involved in flavonoid metabolism include SULT1A1, SULT1A3, and SULT1E1. nih.gov The potency of inhibition by flavonoids can be linked to their sulfation efficacy. nih.gov

O-methyltransferases (OMTs): These enzymes, including catechol-O-methyltransferase (COMT), catalyze the methylation of hydroxyl groups on the flavonoid structure. uni-regensburg.denih.gov

Table 3: Key Enzymatic Systems in Flavanone Metabolism

Future Research Directions and Emerging Paradigms for 5,7,3 Trihydroxyflavanone

Investigation of Novel Molecular Targets and Signaling Pathways

While the antioxidant properties of flavonoids like 5,7,3'-Trihydroxyflavanone are well-recognized, future investigations must delve deeper into its specific molecular interactions. The compound's potential to modulate various signaling pathways related to cell survival and inflammation warrants further detailed study. biosynth.com The next frontier of research lies in identifying novel protein targets that are directly modulated by this compound.

Key research objectives in this area should include:

Target Deconvolution: Employing techniques such as affinity chromatography, and computational docking studies to identify specific enzymes, receptors, or transcription factors that bind to this compound.

Pathway Analysis: Once targets are identified, research should focus on how this binding event modulates critical signaling pathways. For instance, its effects on inflammatory pathways like NF-κB and MAPK, or cell survival pathways such as PI3K/Akt/mTOR, need to be systematically investigated. nih.gov

Dose-Response Characterization: Establishing a clear relationship between the concentration of this compound and its activity on specific molecular targets to understand its potency and efficacy.

Exploration of Synergistic Effects with Other Bioactive Compounds in Experimental Systems

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology and traditional medicine. nih.gov Flavonoids have often been shown to act synergistically with other phytochemicals or conventional drugs. nih.govmdpi.com Future research on this compound should systematically explore these potential synergistic interactions.

Experimental approaches could involve:

Combination Screening: Testing this compound in combination with other flavonoids (such as naringenin (B18129) or hesperetin), polyphenols, or even existing therapeutic drugs to identify synergistic or additive effects on specific biological outcomes, such as inhibiting cancer cell growth or reducing inflammation. nih.govmdpi.com

Mechanism of Synergy: Investigating the molecular basis for any observed synergy. This could involve one compound enhancing the bioavailability of the other, inhibiting a common metabolic pathway, or targeting different nodes in a complex disease network.

Table 1: Potential Synergistic Combinations for Future Investigation

Bioactive Compound Class Potential Partner for this compound Rationale for Investigation
Triterpenoids Ursolic Acid, Oleanolic Acid Triterpenoids and flavonoids have shown synergistic antimicrobial activity. mdpi.com
Other Flavanones Naringenin, Hesperetin, Eriodictyol (B191197) Combinations of citrus flavanones have demonstrated strong synergistic antioxidant and anti-inflammatory effects. mdpi.com
Polymethoxyflavones Nobiletin, Tangeretin Mixtures of polymethoxyflavones have exhibited synergistic effects in various bioassays. nih.gov

| Chemotherapeutic Agents | Sorafenib, Paclitaxel | Flavonoids can potentially enhance the efficacy of anticancer drugs and reduce resistance. nih.govnih.gov |

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) in Flavanone (B1672756) Research

To gain a holistic understanding of the biological effects of this compound, future research must integrate advanced "omics" technologies. mdpi.com These high-throughput methods allow for the comprehensive analysis of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system, providing an unbiased view of the compound's mechanism of action. nih.govnih.gov This approach moves beyond a single-target focus to a systems-level understanding. frontiersin.org

Transcriptomics (RNA-Seq): This technology can reveal how this compound alters gene expression profiles in cells. It can help identify entire pathways that are upregulated or downregulated, offering clues to its primary and secondary effects.

Proteomics: By analyzing changes in the entire protein landscape of a cell after treatment, proteomics can identify specific proteins whose expression levels or post-translational modifications are altered, thus pinpointing key molecular targets and downstream effectors.

Metabolomics: This approach analyzes the complete set of metabolites within a cell or organism. It can reveal how this compound affects cellular metabolism, which is crucial for understanding its impact on diseases like cancer and metabolic syndrome.

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Key Questions to Address Expected Outcomes
Transcriptomics Which genes are differentially expressed upon treatment? Identification of modulated signaling pathways and gene regulatory networks.
Proteomics Which proteins show altered expression or modification? Discovery of direct binding targets and downstream protein effectors.

| Metabolomics | How does the cellular metabolic profile change? | Understanding of the impact on cellular energy, lipid, and amino acid metabolism. |

The integration of these multi-omics datasets can provide a comprehensive picture of the compound's biological impact, leading to the discovery of novel biomarkers and therapeutic targets. mdpi.com

Q & A

Q. How can researchers confirm the structural identity of 5,7,3'-Trihydroxyflavanone in natural extracts?

To verify structural identity, use a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, 1^1H and 13^13C NMR can confirm hydroxyl and methoxy group positions in the flavanone backbone, while MS (e.g., LC-ESI-QTOF) provides molecular weight validation . GC-MS is suitable for non-derivatized samples, with fragmentation patterns matching reference spectra . Cross-reference with chromatographic retention times (HPLC or TLC) against authenticated standards .

Q. What methods are effective for isolating this compound from plant matrices?

Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC are standard. Solvent partitioning (e.g., ethyl acetate for phenolic enrichment) precedes isolation. Adjust pH for solubility optimization: this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) or alkaline solutions (0.1 M NaOH) . Validate purity via NMR and HPLC (>98% by peak area) .

Q. What experimental conditions optimize the stability of this compound during storage?

Store lyophilized samples at 2–8°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless stabilized with antioxidants (e.g., ascorbic acid). For long-term stability, use inert atmospheres (argon) and desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activities of this compound across studies?

Discrepancies often arise from assay conditions (e.g., DPPH vs. ORAC) or cellular vs. cell-free systems. Standardize protocols:

  • Use EC50 values normalized to Trolox equivalents.
  • Control for solvent interference (e.g., DMSO <1% v/v).
  • Validate intracellular uptake via fluorescence microscopy or LC-MS . Recent studies show its activity is pH-dependent, with maximal radical scavenging at neutral pH due to ionization of hydroxyl groups .

Q. What strategies address low bioavailability of this compound in pharmacokinetic studies?

Structural modifications enhance bioavailability:

  • Esterification : Lauric acid esters improve lipophilicity and plasma stability (t1/2 >24 hrs vs. 2 hrs for unmodified compound) .
  • Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles increases solubility and tissue penetration .
  • Pro-drug synthesis : Glycosylation or PEGylation enhances water solubility and reduces hepatic first-pass metabolism .

Q. How should researchers design experiments to elucidate the anti-inflammatory mechanism of this compound?

  • In vitro : Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α/IL-6 suppression via ELISA. Pair with NF-κB luciferase reporter assays to confirm pathway inhibition .
  • In vivo : Murine models (e.g., carrageenan-induced paw edema) with oral dosing (10–50 mg/kg). Validate tissue distribution via LC-MS/MS .
  • Omics integration : Transcriptomics (RNA-seq) and phosphoproteomics can identify upstream kinases (e.g., MAPK) modulated by the compound .

Q. What analytical approaches validate the purity of synthetic this compound derivatives?

  • HPLC-DAD/MS : Use C18 columns (5 µm, 250 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor at 280 nm for flavanone absorbance .
  • Chiral chromatography : Resolve enantiomers (if applicable) using amylose-based columns .
  • Elemental analysis : Confirm C, H, O content (±0.3% theoretical) to detect solvent residues .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity profiles for this compound in cancer cell lines?

Variations arise from:

  • Cell line specificity : ER-positive MCF-7 cells show higher sensitivity (IC50 20 µM) vs. ER-negative MDA-MB-231 (IC50 >100 µM) .
  • Assay interference : Flavonoids can reduce MTT reagents independently of cytotoxicity; use ATP-based assays (e.g., CellTiter-Glo) .
  • Metabolic activation : Liver microsome pre-incubation may convert the compound to active metabolites .

Q. How can researchers reconcile differences in reported enzymatic inhibition (e.g., CYP450 vs. xanthine oxidase)?

  • Enzyme source : Human recombinant enzymes vs. rat liver microsomes yield varying IC50 values.
  • Substrate competition : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Co-factor requirements : Some activities require NADPH (e.g., CYP450 inhibition) .

Methodological Best Practices

Q. What protocols ensure reproducibility in quantifying this compound in complex mixtures?

  • Internal standards : Use deuterated analogs (e.g., d4d_4-5,7,3'-Trihydroxyflavanone) for LC-MS/MS quantification .
  • Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., plasma, plant extract) to correct for ion suppression .
  • Inter-laboratory validation : Share samples with ≥3 independent labs to assess inter-run precision (CV <15%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.